molecular formula C20H26N4O B2920363 1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide CAS No. 2309729-31-3

1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

Cat. No.: B2920363
CAS No.: 2309729-31-3
M. Wt: 338.455
InChI Key: HVLDHTCQHFNHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide (CAS 2309729-31-3) is a synthetic small molecule with a molecular weight of 338.4 g/mol and the formula C20H26N4O . This compound belongs to a class of N-pyridazin-3-piperidine derivatives that are currently of significant interest in early-stage pharmacological research. Recent scientific investigations into this chemical family have identified potent p53 activators from among its members, suggesting its potential application in oncology research, particularly against breast cancer cell lines such as MCF-7 . The p53 protein is a critical tumor suppressor, and its reactivation is a promising therapeutic strategy for inhibiting tumor growth. The structure of this compound, which features a piperidine-3-carboxamide core linked to a methylpyridazine group, is frequently explored in medicinal chemistry for its potential to interact with central nervous system (CNS) targets . Researchers are leveraging these scaffolds to develop novel probes for studying neurotransmitter release and receptor mechanisms. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-11-12-19(23-22-16)24-14-6-10-18(15-24)20(25)21-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,18H,5-6,9-10,13-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLDHTCQHFNHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Pyridazine moiety : A six-membered aromatic ring with two adjacent nitrogen atoms.
  • Phenylpropyl group : A phenyl ring attached to a three-carbon alkyl chain.

This unique structural configuration contributes to its biological properties, particularly in the modulation of various biological targets.

Antiviral Activity

Research indicates that derivatives of piperidine compounds, including those similar to 1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide , exhibit significant antiviral properties. For instance, studies have shown that piperidine derivatives can inhibit viral replication in vitro, particularly against viruses such as HIV and HSV-1. The mechanism often involves interference with viral enzymes or receptors essential for viral entry and replication .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses moderate antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria .

Anticancer Potential

Emerging data suggest that the compound may exhibit anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific mechanisms involved .

Synthesis

The synthesis of 1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide typically involves several key steps:

  • Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Ring Construction : The piperidine moiety is introduced through a nucleophilic substitution reaction.
  • Amidation Reaction : The final step involves forming the carboxamide group via an amidation reaction with appropriate carboxylic acid derivatives.

Case Studies

Several studies have explored the biological activity of piperidine derivatives:

StudyCompound TestedBiological ActivityFindings
3-Phenylpiperidine DerivativesAntiviralModerate protection against CVB-2 and HSV-1
Piperidine-based CompoundsAntimicrobialEffective against various bacterial strains
Pyridazine DerivativesAnticancerInduced apoptosis in cancer cell lines

These findings highlight the versatility of piperidine derivatives, including the target compound, in addressing various health challenges.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound shares structural motifs with several piperidine-carboxamide derivatives (Table 1):

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents Molecular Weight Pharmacological Target
1-(6-Methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide 6-methylpyridazine, 3-phenylpropyl ~375 (estimated) Putative sigma/TRPA1 receptors (inferred)
(R)-PIPC2 4-chlorophenyl, 4-hydroxy-4-(trifluoromethyl)piperidine, 3-phenylpropyl Not provided TRPA1 modulation
1-(6-Cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide 6-cyclopropylpyridazine, 3,3-diphenylpropyl 440.58 Unknown (structural focus)
1-(6-(4-Chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide 4-chlorophenylpyridazine, isopropyl C22H26ClN5O (exact MW not provided) Undisclosed
(+)-3-PPP 3-hydroxyphenyl, N-propylpiperidine Not provided Sigma receptors

Key Observations :

  • Pyridazine Substitution : The 6-methyl group in the target compound may balance metabolic stability and steric effects compared to cyclopropyl () or chlorophenyl () groups.
  • Piperidine Position : The 3-carboxamide position (target compound) vs. 4-carboxamide () could alter receptor-binding conformations.

Pharmacological and Binding Profile Comparisons

TRPA1 Modulation :

  • PIPC2 () demonstrates TRPA1 activity with a 3-phenylpropyl chain and halogenated aryl groups. The target compound’s methylpyridazine may reduce halogen-related toxicity while retaining TRPA1 affinity .

Sigma Receptor Interactions :

  • (+)-3-PPP () binds sigma receptors with high affinity. The target compound’s pyridazine ring may reduce off-target effects (e.g., PCP receptor binding) compared to phenyl-substituted analogs .

Physicochemical Properties :

Research Findings and Implications

Receptor Selectivity

  • Sigma vs. PCP Receptors : The absence of a hydroxyl or bulky substituent (e.g., trifluoromethyl in PIPC2) may favor sigma receptor selectivity over PCP-like binding, as seen with (+)-3-PPP .
  • TRPA1 Potency : Structural alignment with PIPC2 suggests comparable TRPA1 modulation, though in vitro assays are needed to confirm efficacy .

Metabolic Stability

  • The 6-methylpyridazine group may resist oxidative metabolism better than cyclopropyl () or chlorophenyl () analogs, extending half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.